REACTION_CXSMILES
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[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:15])[CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:4][CH:3]=1.C1(C)C=CC=CC=1.[C:23]1(=O)[CH:28]=[CH:27][C:26](=[O:29])[CH:25]=[CH:24]1>O1CCCC1.[Cl-].[Zn+2].[Cl-]>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[O:15][C:23]3[CH:28]=[CH:27][C:26]([OH:29])=[CH:25][C:24]=3[C:9]=2[C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:6][CH:7]=1 |f:4.5.6|
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Name
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|
Quantity
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250 g
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Type
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reactant
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Smiles
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FC1=CC=C(C=C1)C(CC(=O)OCC)=O
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Name
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|
Quantity
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3.75 L
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C
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Name
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|
Quantity
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167 g
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Type
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reactant
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Smiles
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C1(C=CC(C=C1)=O)=O
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Name
|
|
Quantity
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500 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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Quantity
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243.5 g
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Type
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catalyst
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Smiles
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[Cl-].[Zn+2].[Cl-]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux under a nitrogen atmosphere
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Type
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ADDITION
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Details
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upon completion of the addition
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Type
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TEMPERATURE
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Details
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the reaction mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 6 hours
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Duration
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6 h
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Type
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CUSTOM
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Details
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The reaction mixture was quenched with water
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
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CONCENTRATION
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Details
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The organic layer was concentrated in vacuo to a brown solid
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Type
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CUSTOM
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Details
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The solid was recrystallized from acetonitrile yielding the title compound as a brown solid (125 g, 35%)
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Name
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|
Type
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|
Smiles
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FC1=CC=C(C=C1)C=1OC2=C(C1C(=O)OCC)C=C(C=C2)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |